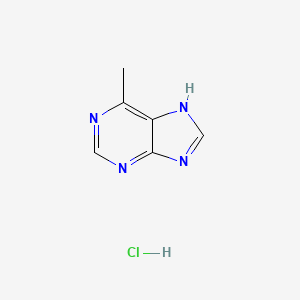

6-Methyl-9H-purine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C6H7ClN4 |

|---|---|

Molekulargewicht |

170.60 g/mol |

IUPAC-Name |

6-methyl-7H-purine;hydrochloride |

InChI |

InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H |

InChI-Schlüssel |

WUMMEKYGCJBKJV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC=N1)N=CN2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of 6-Chloropurine with Methylating Agents

A widely adopted route involves substituting the chlorine atom at the 6-position of 6-chloropurine with a methyl group. In one protocol, 6-chloropurine is treated with methyl Grignard reagents (e.g., methylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −10°C to 30°C. The reaction proceeds via nucleophilic aromatic substitution, yielding 6-methyl-9H-purine, which is subsequently converted to the hydrochloride salt using HCl gas in ethanol.

Key Optimization Parameters :

-

Temperature Control : Lower temperatures (−10°C) minimize side reactions such as over-alkylation.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis.

-

Catalysts : Transition metals like palladium(0) improve regioselectivity in complex purine systems.

Halogen Exchange with Trimethylaluminum

An alternative method employs trimethylaluminum (AlMe₃) to replace the 6-chloro group. In a representative procedure, 6-chloropurine is refluxed with AlMe₃ in toluene, achieving >80% conversion to 6-methylpurine. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture.

Alkylation via Mitsunobu Reaction

Direct N9-Alkylation

The Mitsunobu reaction enables site-specific alkylation at the N9 position. A mixture of 6-methylpurine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and methanol in THF at 0°C produces 9-methyl-6-methylpurine, which is hydrolyzed to 6-methyl-9H-purine under acidic conditions. Subsequent treatment with HCl yields the hydrochloride salt.

Advantages :

Limitations :

Catalytic Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces methyl groups via boronates. For example, 6-bromopurine reacts with methylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C. This method achieves 70–85% yields but requires careful purification to remove residual palladium.

Sonogashira Coupling for Complex Derivatives

While primarily used for aryl-alkyne linkages, Sonogashira conditions (PdCl₂, CuI, PPh₃) have been adapted to synthesize 6-methylpurine derivatives by coupling propargyl alcohol intermediates, followed by hydrogenation.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–80 | 90–95 | Low | High |

| Mitsunobu Alkylation | 70–85 | 95–99 | High | Moderate |

| Suzuki-Miyaura Coupling | 70–85 | 85–90 | Moderate | Low |

Key Findings :

-

Nucleophilic substitution is optimal for large-scale production due to cost-effectiveness.

-

Mitsunobu reactions deliver high purity but are less feasible industrially.

-

Cross-coupling methods require further optimization to reduce catalyst loading.

Industrial-Scale Purification Techniques

Crystallization

Crude this compound is recrystallized from ethanol/water (1:3) at 4°C, achieving >99% purity. Additives like activated charcoal remove colored impurities.

Column Chromatography

Silica gel chromatography with ethyl acetate/methanol (10:1) resolves regioisomers, though this step is avoided in large-scale workflows due to inefficiency.

Emerging Methodologies

Analyse Chemischer Reaktionen

6-Methyl-9H-purinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution, Oxidation und Reduktion. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation und Natriumborhydrid für die Reduktion. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the primary applications of 6-Methyl-9H-purine hydrochloride is in cancer therapy. Research indicates that purine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized a series of purine analogs, including this compound, and evaluated their efficacy against human liver, colon, and breast cancer cells. The results demonstrated that certain derivatives exhibited superior cytotoxic activity compared to conventional chemotherapeutics like 5-Fluorouracil and Fludarabine .

Antiviral Properties

Beyond oncology, this compound has been investigated for its antiviral properties. Certain purine derivatives have shown effectiveness against viral infections, including varicella zoster virus (VZV). The structural similarities between purines and nucleosides allow these compounds to inhibit viral replication by mimicking natural substrates required for viral nucleic acid synthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler purine structures. The modification of the purine core can lead to various derivatives with enhanced biological activity or altered pharmacokinetic properties. For example, studies have explored the synthesis of 6-(substituted phenyl) derivatives that improve anticancer efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In vitro studies demonstrated that specific analogs derived from this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF7), indicating its potential as a lead compound in developing new anticancer agents .

- Case Study 2 : Researchers have reported on the use of modified purines in treating infections caused by VZV, showcasing the compound's versatility beyond oncology .

Wirkmechanismus

The mechanism of action of 6-Methyl-9H-purine hydrochloride involves its interaction with specific molecular targets. It acts as a purine antagonist, inhibiting both DNA and RNA synthesis by acting as a false metabolite. This inhibition disrupts cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of 6-methyl-9H-purine hydrochloride with its analogs:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | CAS Number | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|---|

| This compound* | C₆H₇ClN₄ | 6-CH₃, 9-HCl | 182.6 (calc.) | Not reported | Not reported | Enhanced solubility due to HCl salt |

| 6-Chloro-9-methyl-9H-purine | C₆H₅ClN₄ | 6-Cl, 9-CH₃ | 168.58 | 2346-74-9 | 129–134 | High thermal stability; halogenated |

| 6-Methoxypurine | C₆H₆N₄O | 6-OCH₃ | 150.14 | 1074-02-8 | ~200 (decomp.) | Polar; nucleophilic substitution site |

| 6-(Methylthio)-9H-purine | C₆H₆N₄S | 6-SCH₃ | 166.20 | 50-66-8 | 260–262 | Thioether linkage; redox-active |

| 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride | C₉H₁₃ClN₆ | 6-NH₂, 9-azetidinylmethyl | 240.70 | 1864059-40-4 | Not reported | Amine functionality; complex solubility |

| 6-Chloro-8-methylpurine | C₆H₅ClN₄ | 6-Cl, 8-CH₃ | 168.58 | 92001-52-0 | Not reported | Steric hindrance at 8-position |

*Inferred properties based on structural analogs.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (Cl) : 6-Chloro derivatives (e.g., 6-Chloro-9-methyl-9H-purine) exhibit lower solubility in polar solvents compared to 6-methyl or 6-methoxy analogs due to reduced polarity .

- Electron-Donating Groups (OCH₃, SCH₃) : Methoxy and methylthio groups enhance nucleophilic reactivity at adjacent positions, making these compounds suitable for further functionalization .

- Hydrochloride Salts : Compounds like 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride demonstrate improved aqueous solubility, a trait likely shared by this compound .

- Thermal Stability: 6-Chloro-9-methyl-9H-purine has a melting point of 129–134°C, higher than non-halogenated analogs, indicating stronger intermolecular forces (e.g., halogen bonding) .

This compound (Inferred Pathway):

Likely synthesized via:

Methylation : Reaction of 6-chloropurine with methylamine or methyl halides under acidic conditions.

Salt Formation : Treatment with HCl to form the hydrochloride salt, analogous to methods for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride .

Biologische Aktivität

6-Methyl-9H-purine hydrochloride is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on a variety of studies.

Synthesis

The synthesis of this compound typically involves the modification of existing purine scaffolds. Various synthetic routes have been explored, often focusing on introducing different substituents at the 6-position to enhance biological activity. For example, derivatives have been synthesized using methods such as nucleophilic substitution and cyclization reactions, yielding compounds with diverse biological profiles .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Several studies have assessed its efficacy against various cancer cell lines:

- Cell Line Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of HepG-2 (liver cancer) and U-118 MG (glioblastoma) cell lines. The IC50 values for these cell lines were reported to be lower than those of established chemotherapeutic agents like temozolomide, indicating a promising therapeutic profile .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| HepG-2 | 2.0 | Lower than temozolomide |

| U-118 MG | 3.8 | Lower than temozolomide |

The mechanism underlying the antitumor activity of this compound appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation. The compound may act as an antagonist at specific adenosine receptors, disrupting tumor growth signals .

Antifungal Properties

In addition to its antitumor effects, this compound has shown antifungal activity against various strains. In disc diffusion assays, several derivatives exhibited significant inhibition rates against fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The SAR analysis of 6-methyl-9H-purine derivatives has revealed that modifications at specific positions can significantly impact biological activity:

- Position 6 Substituents : The introduction of halogen atoms or bulky groups at the 6-position has been associated with enhanced antitumor activity.

- Amino Group Modifications : Variations in the amino group at position 2 also affect receptor binding affinity and selectivity towards different adenosine receptors .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Study on HepG-2 Cells : A study demonstrated that treatment with this compound resulted in a marked decrease in cell viability, along with apoptosis induction as evidenced by increased caspase activity.

- Fungal Inhibition Study : Another investigation focused on antifungal properties showed that certain derivatives could inhibit fungal growth effectively, suggesting their potential as lead compounds for antifungal drug development.

Q & A

Q. What are the standard synthetic routes for 6-Methyl-9H-purine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves halogenation or alkylation of purine precursors. For example, chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are used to introduce substituents at specific positions . Key steps include:

- Temperature control : Maintaining 0–5°C during chlorination to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR resolve methyl and purine ring protons (e.g., δ 2.5–3.0 ppm for methyl groups; aromatic protons at δ 8.0–9.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 169.07 for C₆H₇N₄Cl) .

- X-ray crystallography : SHELX programs refine crystal structures, with R-factors <0.05 for high-resolution data .

Q. How does the methyl group at the 9-position influence the compound’s physicochemical properties?

The methyl group enhances lipophilicity (logP ~1.2) and stabilizes the purine ring via steric hindrance, reducing susceptibility to enzymatic degradation. Solubility in aqueous buffers (pH 7.4) is typically <1 mg/mL, necessitating DMSO for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 6-Methyl-9H-purine derivatives?

Discrepancies often arise from impurities or isomerization. Methodological approaches include:

- HPLC purity validation : Ensure >99% purity using C18 columns (acetonitrile/water gradient) .

- Isomer differentiation : ¹H-¹H COSY NMR identifies positional isomers (e.g., 6-methyl vs. 8-methyl substitution) .

- Dose-response assays : EC₅₀ values should be replicated across ≥3 independent experiments to confirm activity trends .

Q. How can reaction yields for this compound synthesis be improved?

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency (yield increase from 60% to 85%) .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours at 100°C .

- Protecting groups : TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) prevents oxidation during purification .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with enzymes like phosphodiesterases (PDEs). Key residues (e.g., PDE4B Gln443) form hydrogen bonds with the purine ring .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How is the compound’s stability assessed under physiological conditions?

- pH stability profiling : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .

Methodological Challenges and Solutions

Q. Why do crystallographic data sometimes fail to match computational predictions for this compound?

Discrepancies arise from solvent inclusion or polymorphism. Solutions:

- Solvent-free crystallization : Use melt crystallization to avoid lattice distortions .

- DFT optimization : Compare experimental vs. calculated bond lengths (e.g., C-N bonds: 1.33 Å experimental vs. 1.35 Å theoretical) .

Q. How are substituent effects on bioactivity systematically evaluated?

- SAR studies : Synthesize analogs (e.g., 6-ethyl, 6-chloro) and test PDE inhibition (IC₅₀ values).

- Hammett plots : Correlate substituent σ values with activity; methyl groups (σ ~-0.17) often enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.